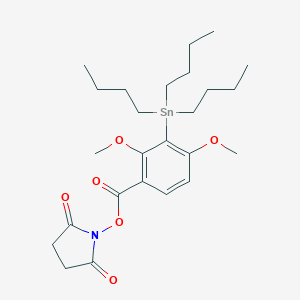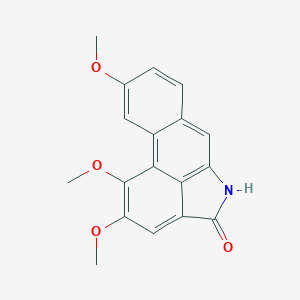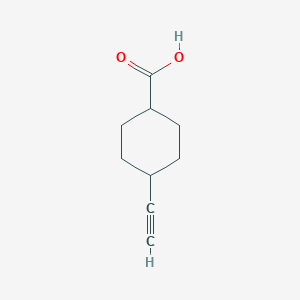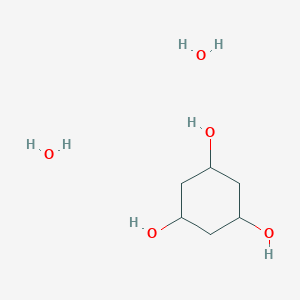
2-(Methylamino)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular formula of 2-(Methylamino)isoindoline-1,3-dione is C9H8N2O2 . The structure of the isolated substances was proved using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux leads to the formation of fused multifunctionalized isoindole-1,3-diones . The reaction without heating leads to the formation of monoacylation products—phthalic acid amides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)isoindoline-1,3-dione include a molecular weight of 176.17 . It is very soluble with a solubility of 2.31 mg/ml .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
2-(Methylamino)isoindoline-1,3-dione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of multiple functional groups, making it versatile for creating a wide range of medicinal agents. For instance, derivatives of this compound have been explored for their potential use as antipsychotic agents due to their interaction with dopamine receptors .
Herbicides
The chemical properties of 2-(Methylamino)isoindoline-1,3-dione make it suitable for the development of herbicides. Researchers have been investigating its use in agriculture to control weeds by disrupting specific biological pathways in plants, potentially leading to more effective and targeted herbicidal products .
Colorants and Dyes
This compound is also utilized in the production of colorants and dyes. Its molecular structure can be tailored to produce a variety of hues, which are valuable in textile manufacturing, ink production, and other industries requiring pigmentation .
Polymer Additives
In the field of polymer chemistry, 2-(Methylamino)isoindoline-1,3-dione is used to enhance the properties of polymers. It can act as a plasticizer, stabilizer, or even as a precursor for conducting polymers, contributing to the durability and functionality of plastic materials .
Organic Synthesis
As an organic compound with reactive sites, it is instrumental in organic synthesis. It can participate in various chemical reactions, serving as a building block for complex organic molecules. This has implications for the synthesis of natural products, bioactive molecules, and new materials .
Photochromic Materials
The compound’s ability to change color upon exposure to light is exploited in the creation of photochromic materials. These materials have applications in smart windows, sunglasses, and optical devices that require light-responsive elements .
Wirkmechanismus
Target of Action
2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds that have been found to interact with various targets. Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Mode of Action
For example, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D3 . This interaction could potentially lead to changes in neuronal signaling, which could have effects on behavior and cognition .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3 , it is likely that it affects dopaminergic signaling pathways. Dopaminergic signaling is involved in a wide range of physiological processes, including motor control, reward, and cognition .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic , which suggests that they can pass through biological membranes in vivo . This property could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .
Result of Action
One study found that a related compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This compound was found to induce apoptosis and necrosis in Raji cells , suggesting that 2-(Methylamino)isoindoline-1,3-dione could potentially have similar effects.
Action Environment
The action of 2-(Methylamino)isoindoline-1,3-dione could potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state, which could in turn influence its ability to cross biological membranes and interact with its targets . Additionally, the presence of other compounds could potentially affect the compound’s metabolism and excretion, thereby influencing its bioavailability .
Zukünftige Richtungen
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . Another direction could be the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics .
Eigenschaften
IUPAC Name |
2-(methylamino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQDPFPFVEFSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)






![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)



![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
